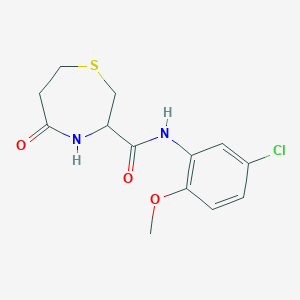
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that belongs to the thiazepane family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Overview
Scientific research on N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide primarily focuses on its pharmacological properties, potential therapeutic uses, and metabolic pathways. This chemical compound is part of ongoing studies to understand its role and efficacy in various medical and scientific contexts.
Metabolic Characterization
One key area of research involves understanding the metabolic disposition and pathways of related compounds. For instance, the study of SB-649868, a novel orexin 1 and 2 receptor antagonist, sheds light on the metabolic processes involving similar chemical structures. The comprehensive analysis of SB-649868's metabolism in humans highlights the significance of studying these compounds to improve drug design and therapeutic efficacy (Renzulli et al., 2011).
Pharmacodynamic Insights
Research on compounds structurally related to N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide offers insights into their pharmacodynamic properties. Studies on various receptor interactions, such as those involving 5-HT1A receptors with PET and [11C]WAY-100635, provide valuable information on receptor binding and the potential implications for psychiatric and neurological disorders (Pike et al., 1995).
Potential Therapeutic Uses
Exploring the therapeutic applications of related compounds helps in understanding the possible uses of N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide. The investigation into the efficacy and safety of CI-921 in treating non-small cell lung cancer exemplifies how these compounds can be leveraged for medicinal purposes, providing a framework for evaluating the therapeutic potential of N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (Harvey et al., 1991).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-19-11-3-2-8(14)6-9(11)16-13(18)10-7-20-5-4-12(17)15-10/h2-3,6,10H,4-5,7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJVWEDMWLPCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

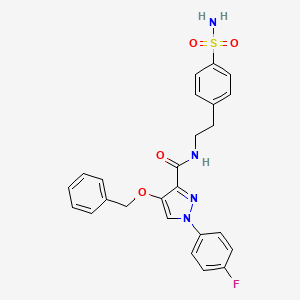
![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370647.png)
![4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370649.png)
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2370650.png)
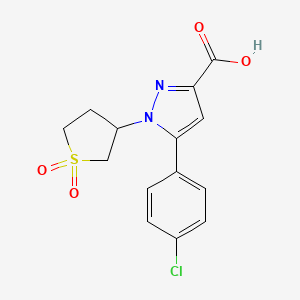
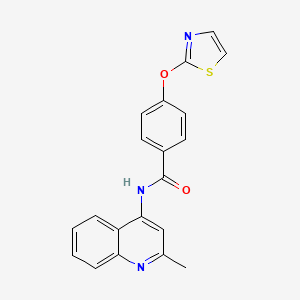
![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2370654.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide](/img/structure/B2370655.png)
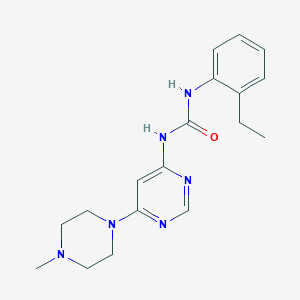
![9-isopentyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2370657.png)
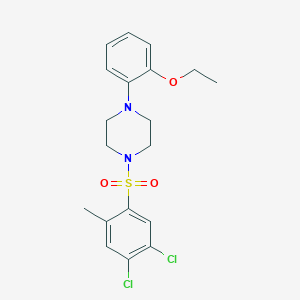
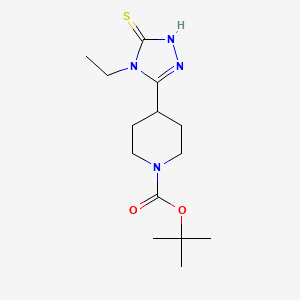
![4-(methylsulfonyl)-N-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2370666.png)